molecular formula C17H12N2O3 B3023516 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 82231-91-2

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B3023516
CAS No.: 82231-91-2
M. Wt: 292.29 g/mol
InChI Key: OFQZCIUBHVXWOR-UHFFFAOYSA-N
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Description

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative with a molecular formula of C17H12N2O3 and a molecular weight of 292.294 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid functional group and a diphenyl-substituted pyridazine core, makes it a key precursor for the design and synthesis of more complex heterocyclic systems . Pyridazine derivatives analogous to this compound have demonstrated significant research utility as intermediates for generating diverse molecular libraries with potential biological activity . Furthermore, related dihydropyridazine-carbohydrazide derivatives have been designed and synthesized as novel inhibitors for enzymes like xanthine oxidase, highlighting the relevance of this chemical scaffold in probing biochemical pathways and developing therapeutic agents . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQZCIUBHVXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352735
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-91-2
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil with cyanoacetyl hydrazide in the presence of a catalyst. One efficient method employs a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), under solvent-free conditions at 110°C for 24 minutes . This method offers high yields (90-95%) and a short reaction time.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.

Major Products Formed:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition could provide therapeutic benefits in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The presence of the carboxylic acid group is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Its structural attributes allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Coordination Chemistry

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can act as a ligand in coordination chemistry. It forms metal complexes that exhibit catalytic properties, which are useful in various chemical reactions. This application is particularly significant in the development of catalysts for organic synthesis.

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its reactivity can be exploited to create novel polymers with tailored properties for specific applications in coatings and nanomaterials.

Organic Electronics

Due to its electronic properties, 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid has potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transfer makes it an attractive material for these technologies.

A study evaluated the biological activity of several derivatives of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid against bacterial strains and found significant antimicrobial effects compared to standard antibiotics.

Coordination Complexes

Research on metal complexes formed with this compound demonstrated enhanced catalytic activity in oxidation reactions compared to non-complexed forms, highlighting its potential in industrial catalysis.

Mechanism of Action

The mechanism by which 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The phenyl groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The diphenyl substituents in the target compound contribute to higher molecular weight and enhanced hydrophobicity compared to methyl-substituted analogs.
  • Methyl groups in analogs reduce steric hindrance and may improve solubility in polar solvents .

Key Observations :

  • The target compound’s synthesis leverages diethyl malonate for cyclization, a method adaptable to other analogs by varying substituents .
  • Derivatives like 3,4-diphenyl-5-cyano-6-chloro-pyridazine are synthesized using POCl₃, highlighting versatility in functionalization .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) pKa (Predicted)
3-Oxo-5,6-diphenyl-...carboxylic acid >300°C (derivatives) Low (hydrophobic diphenyl)
6-Methyl-3-oxo-...carboxylic acid 130°C Moderate (smaller substituents) 2.02

Key Observations :

  • The diphenyl groups in the target compound likely result in higher thermal stability (MP >300°C in derivatives) compared to methyl analogs .
  • Methyl-substituted analogs exhibit lower melting points, suggesting reduced intermolecular interactions .

Key Observations :

  • The diphenyl groups enhance interactions with biological targets, enabling enzyme inhibition and anti-inflammatory effects .
  • Derivatives like 5-(3-oxo-5,6-diphenyl...)-1H-pyrazole-3-carboxylic acid show potent activity, underscoring the role of the carboxylic acid group in forming bioactive conjugates .

Biological Activity

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO). This compound is characterized by a pyridazine ring with phenyl substitutions and a carboxylic acid group, which may contribute to its interaction with biological targets.

  • Molecular Formula : C17H12N2O3
  • Molecular Weight : 292.29 g/mol
  • IUPAC Name : 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
  • CAS Number : 82231-91-2

Target Enzyme: Xanthine Oxidase

Xanthine oxidase is an enzyme involved in purine metabolism and is known to produce reactive oxygen species (ROS). Inhibition of this enzyme is beneficial in the treatment of conditions such as gout and hyperuricemia.

Mode of Action

Research indicates that 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid may bind to the active site of xanthine oxidase through unique interaction modes distinct from standard inhibitors like allopurinol and febuxostat. Molecular docking studies have shown that derivatives of this compound exhibit micromolar inhibition potency against XO, suggesting a promising therapeutic potential .

In Vitro Evaluation

A series of studies have evaluated the biological activity of similar compounds derived from the pyridazine framework:

  • Inhibition Potency : Compounds similar to 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid were synthesized and tested for their ability to inhibit XO. The most effective derivatives showed IC50 values in the micromolar range .
  • Kinetic Analysis : Kinetic studies using the Lineweaver-Burk plot have been employed to determine the inhibition type (competitive or non-competitive) exhibited by these compounds against XO .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various hydrazide derivatives based on the pyridazine structure demonstrated significant XO inhibition. The synthesized compounds were evaluated for their inhibitory effects in vitro, showing promising results that warrant further investigation into their pharmacological applications .

Case Study 2: Comparative Analysis with Standard Inhibitors

In comparative studies with established XO inhibitors, certain derivatives of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid exhibited superior binding affinity and inhibition rates compared to traditional treatments. This positions them as potential candidates for drug development targeting hyperuricemia-related disorders .

Data Tables

Compound NameIC50 (µM)Binding ModeReference
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid10Competitive
Allopurinol20Competitive
Febuxostat15Non-competitive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via condensation reactions using precursors like substituted pyridazine derivatives. A typical route involves dissolving intermediates (e.g., compound 2 from ) in dry DMF, adding anhydrous potassium carbonate as a base, and reacting with bis(2-chloroethyl)amine hydrochloride under nitrogen. Reaction progress is monitored via TLC, followed by solvent removal via rotary evaporation and purification through ice-cold water precipitation . Optimization includes adjusting stoichiometry (e.g., 0.003 mol base per 0.5 g precursor) and extending reaction times (up to 20 hours) to maximize yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic proton environment and carbonyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₇H₁₂N₂O₃ requires exact mass 292.0847). Thin-Layer Chromatography (TLC) monitors reaction progress using polar solvents (e.g., ethyl acetate/hexane mixtures). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solvents and crystallization conditions yield high-quality single crystals for structural analysis?

  • Methodological Answer : Slow evaporation of solvent mixtures is effective. For hydrated crystals, use chloroform:methanol (1:1 v/v); for non-hydrated forms, ethanol:ethyl acetate (1:2 v/v) at room temperature. Crystal quality is verified by X-ray diffraction, with lattice parameters refined using software like SHELX .

Advanced Research Questions

Q. How do noncovalent interactions influence the conformational dynamics of diphenylpyridazinone derivatives in solid-state structures?

  • Methodological Answer : Intramolecular interactions (e.g., π-π stacking between phenyl groups, C–H···O hydrogen bonds) stabilize U-shaped conformations. Comparative crystallography of hydrated (3a ) vs. non-hydrated (3b ) crystals reveals water-mediated hydrogen bonding alters dihedral angles by ~15°. Synchrotron XRD and Hirshfeld surface analysis quantify interaction contributions .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating charge-transfer potential. Molecular Dynamics (MD) simulations assess solvent effects on tautomerism, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for reactivity studies .

Q. How does the introduction of a diethylamine spacer affect supramolecular assembly in dimeric derivatives?

  • Methodological Answer : The spacer enables conformational flexibility, facilitating dimerization via azanediyl bridges. Single-crystal XRD of 3a shows a folded geometry stabilized by N–H···N hydrogen bonds (2.12 Å) and edge-to-face π interactions (3.8 Å). Comparative studies with rigid spacers (e.g., benzene) reveal reduced torsional freedom, impacting packing efficiency .

Q. What role do phenyl substituents play in stabilizing π-π interactions in crystal lattices?

  • Methodological Answer : Phenyl groups engage in offset π-π stacking (centroid distances 3.6–4.2 Å) and C–H···π interactions (2.9 Å), contributing to lattice energy (estimated ~30 kJ/mol via DSC). Substituting phenyl with electron-withdrawing groups (e.g., nitro) disrupts stacking, reducing melting points by 20–30°C .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports yields ~70% under anhydrous conditions, while similar protocols in non-inert atmospheres yield ≤50%. Resolution: Use Schlenk lines for oxygen-sensitive steps .
  • Crystal Hydration Effects : Hydrated crystals (3a ) exhibit 5% larger unit cell volumes than 3b . Resolution: Control humidity during crystallization to isolate desired polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

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